molecular formula C16H18N4O2S B5533594 2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5533594
M. Wt: 330.4 g/mol
InChI Key: PXVWAVUWHSFMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been studied for their biological activities such as anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures, such as indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

2-methyl-N-(2-methylsulfonylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-12-10-16-18-14(13-6-4-3-5-7-13)11-15(20(16)19-12)17-8-9-23(2,21)22/h3-7,10-11,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVWAVUWHSFMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2NCCS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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